

1,1,1-Tribromopropane (CAS No. 25497-42-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1,1-Tribromopropane

Cat. No.: B14695829

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Introduction

1,1,1-Tribromopropane is a halogenated organic compound with the chemical formula $C_3H_5Br_3$. As a member of the geminal trihalide family, its unique structural motif, featuring three bromine atoms attached to a single carbon atom, imparts distinct chemical properties that make it a molecule of interest in synthetic organic chemistry. This guide provides a detailed overview of the known physicochemical properties, synthesis, spectral characterization, reactivity, and potential applications of **1,1,1-tribromopropane**, alongside essential safety and handling information. While experimental data for this specific isomer is limited in the scientific literature, this document consolidates available information and provides expert analysis based on established chemical principles and data from related compounds.

Physicochemical Properties

Precise experimental data for the physicochemical properties of **1,1,1-tribromopropane** are not readily available in public databases. However, computed properties and data from its isomers provide valuable context.[\[1\]](#)[\[2\]](#)

Property	1,1,1-Tribromopropane (Computed/Predicted)	1,2,3-Tribromopropane (Experimental) ^[3] ^[4]	1,1,2-Tribromopropane (Experimental)
CAS Number	25497-42-1	96-11-7 ^[3]	14602-62-1 ^[5]
Molecular Formula	C ₃ H ₅ Br ₃	C ₃ H ₅ Br ₃ ^[3]	C ₃ H ₅ Br ₃ ^[5]
Molecular Weight	280.78 g/mol	280.78 g/mol ^[3] ^[6]	280.78 g/mol ^[5]
Boiling Point	Not available	220 °C at 1013 hPa ^[6] ^[4]	Not available
Melting Point	Not available	16-17 °C ^[6] ^[4]	Not available
Density	Not available	2.398 g/cm ³ at 25 °C ^[6] ^[4]	Not available
Solubility	Insoluble in water; Soluble in alcohol and ether (predicted)	Soluble in alcohol and ether; insoluble in water. ^[4]	Not available

Synthesis of 1,1,1-Tribromopropane

While a specific, detailed laboratory procedure for the synthesis of **1,1,1-tribromopropane** is not widely published, a plausible and generalizable approach involves the radical bromination of a suitable precursor. A likely starting material would be 1,1-dibromopropane, which could be subjected to free-radical bromination.

Conceptual Synthetic Protocol: Radical Bromination

This protocol is a generalized procedure for the synthesis of gem-trihaloalkanes and should be adapted and optimized for the specific synthesis of **1,1,1-tribromopropane**.

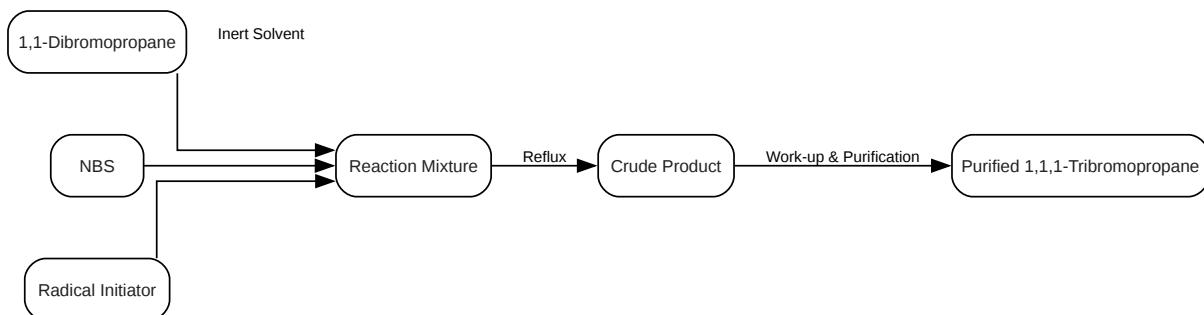
Objective: To synthesize **1,1,1-tribromopropane** via radical bromination of 1,1-dibromopropane.

Materials:

- 1,1-Dibromopropane
- N-Bromosuccinimide (NBS)
- A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
- An inert solvent (e.g., carbon tetrachloride or dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate
- Sodium bicarbonate solution (saturated)
- Brine solution (saturated)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,1-dibromopropane in the chosen inert solvent.
- Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.
- Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.
- Purification: Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure to yield **1,1,1-tribromopropane**.



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Caption: Conceptual synthesis of **1,1,1-tribromopropane**.

Spectroscopic Characterization

Detailed experimental spectra for **1,1,1-tribromopropane** are not readily available. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of **1,1,1-tribromopropane** is expected to show two distinct signals:

- A triplet corresponding to the three protons of the methyl group (CH₃).
- A quartet corresponding to the two protons of the methylene group (CH₂).

The integration of these signals would be in a 3:2 ratio. The methylene protons, being closer to the electron-withdrawing tribromomethyl group, would appear further downfield compared to the methyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms in different chemical environments:

- The carbon of the methyl group (CH₃).

- The carbon of the methylene group (CH_2).
- The carbon of the tribromomethyl group (CBr_3), which would be the most deshielded and appear furthest downfield.

IR (Infrared) Spectroscopy

The IR spectrum of **1,1,1-tribromopropane** would likely exhibit characteristic absorption bands for:

- C-H stretching vibrations of the alkyl groups.
- C-H bending vibrations.
- C-Br stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS)

A GC-MS entry for **1,1,1-tribromopropane** exists in the PubChem database.[1] The mass spectrum would show a molecular ion peak (M^+) and characteristic isotopic peaks due to the presence of three bromine atoms (^{79}Br and ^{81}Br isotopes). The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the C-C bond.

Predicted ^1H NMR	Predicted ^{13}C NMR	Predicted IR	Expected MS
Triplet (CH_3) Quartet (CH_2)	Signal 1 (CH_3) Signal 2 (CH_2) Signal 3 (CBr_3)	C-H stretch C-H bend C-Br stretch	Molecular Ion Peak Isotopic Peaks (Br) Fragmentation

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Caption: Predicted spectroscopic features of **1,1,1-tribromopropane**.

Chemical Reactivity and Potential Applications

The reactivity of **1,1,1-tribromopropane** is dictated by the presence of the tribromomethyl group. This functional group can participate in a variety of chemical transformations, making it a

potentially useful building block in organic synthesis.

Nucleophilic Substitution: The carbon atom bearing the three bromine atoms is susceptible to nucleophilic attack, although steric hindrance may be a factor. Reactions with nucleophiles could lead to the substitution of one or more bromine atoms.

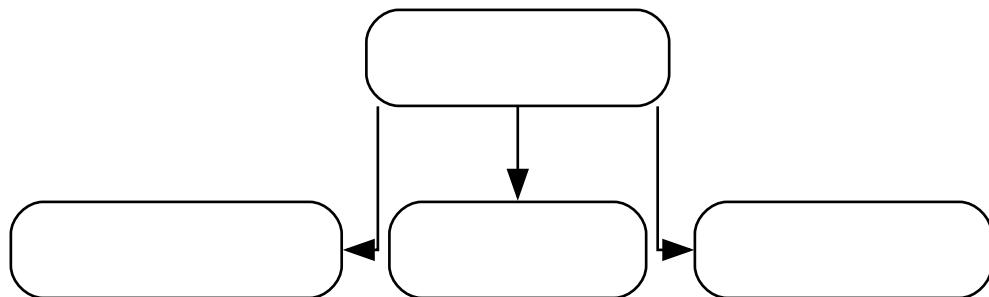
Radical Reactions: The C-Br bonds can undergo homolytic cleavage under radical conditions, opening up pathways for radical-mediated reactions.

Elimination Reactions: Under strongly basic conditions, elimination of HBr could occur, leading to the formation of unsaturated compounds.

Potential Applications:

While specific industrial applications for **1,1,1-tribromopropane** are not documented, its structural features suggest potential utility in several areas of chemical research and development:

- **Intermediate in Organic Synthesis:** It could serve as a precursor for the synthesis of more complex molecules, introducing a propyl group with a reactive handle.
- **Source of Tribromomethyl Group:** It could be used in reactions to introduce the CBr_3 group into other molecules.
- **Precursor to Biologically Active Molecules:** Halogenated compounds are often explored in medicinal chemistry for their potential biological activities.



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Caption: Key reaction pathways for **1,1,1-tribromopropane**.

Safety and Handling

Specific toxicological data for **1,1,1-tribromopropane** is not available. Therefore, it should be handled with the utmost care, assuming it to be a hazardous substance. General safety precautions for handling polybrominated alkanes should be strictly followed.^[7] The toxicological profiles of other brominated propanes, such as 1-bromopropane, indicate potential for neurotoxicity and other adverse health effects with exposure.^{[8][9][10][11]}

General Safety Precautions:

- Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile or neoprene).
 - Wear safety goggles or a face shield to protect the eyes.
 - Wear a lab coat to protect clothing and skin.
- Handling:
 - Avoid contact with skin, eyes, and clothing.
 - Do not breathe vapors or mists.
 - Keep away from heat, sparks, and open flames.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.
 - Store away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,1,1-Tribromopropane is a chemical compound with potential for application in synthetic chemistry. However, the current body of publicly available experimental data on its physicochemical properties, specific synthetic procedures, and toxicological profile is limited. Researchers and scientists working with this compound should exercise caution and adhere to stringent safety protocols. Further research is needed to fully characterize this molecule and explore its potential uses. This guide serves as a foundational resource, compiling the available information and providing a framework for its safe handling and potential exploration in a research setting.

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- To cite this document: BenchChem. [1,1,1-Tribromopropane (CAS No. 25497-42-1): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14695829#1-1-1-tribromopropane-cas-number-25497-42-1>]

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